5-(4-Fluorophenoxy)pyridin-2-amine
Overview
Description
5-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound with the CAS Number: 672945-75-4 . It has a molecular weight of 204.2 and its IUPAC name is 5-(4-fluorophenoxy)-2-pyridinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(4-Fluorophenoxy)pyridin-2-amine is 1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H, (H2,13,14) . The InChI key is GJYQBDCLIHYVSB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(4-Fluorophenoxy)pyridin-2-amine has a molecular formula of C11H9FN2O . Its average mass is 204.200 Da and its monoisotopic mass is 204.069885 Da .Scientific Research Applications
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- Application : While not directly related to “5-(4-Fluorophenoxy)pyridin-2-amine”, there is research involving the design and synthesis of N,4-diphenylthiazol-2-amine derivatives . These compounds have shown promising biological activity.
- Method of Application : The synthesis of these derivatives involves a three-step reaction using the Hantzsch method . The reaction occurred at a faster rate with excellent yields in eco-friendly conditions .
- Results or Outcomes : The synthesized derivatives showed potent antifungal activity, good anti-inflammatory activity, and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
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Antitrypanosomal and Antiplasmodial Activities
- Application : While not directly related to “5-(4-Fluorophenoxy)pyridin-2-amine”, there is research involving the design and synthesis of new 2-aminopyrimidine derivatives . These compounds have shown promising biological activity against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Method of Application : The synthesis of these derivatives involves a five-step reaction from acyclic starting materials, benzylidene acetones and ammonium thiocyanates . The reaction occurred at a faster rate with excellent yields in eco-friendly conditions .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenoxy)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYQBDCLIHYVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)pyridin-2-amine | |
CAS RN |
672945-75-4 | |
Record name | 5-(4-fluorophenoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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